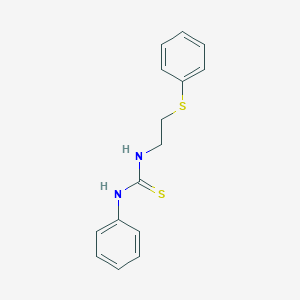
1-Phenyl-3-(2-(phenylthio)ethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is a useful research compound. Its molecular formula is C15H16N2S2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Phenyl-3-(2-(phenylthio)ethyl)thiourea (PPT) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
PPT is a thiourea derivative characterized by a phenyl group attached to both the nitrogen atoms of the thiourea functional group and an ethyl chain with a phenylthio substituent. Its structure can be represented as follows:
This compound exhibits unique physicochemical properties that contribute to its biological activity.
1. Antiviral Properties
PPT has demonstrated antiviral activity against several viruses. Research indicates that thiourea derivatives can inhibit viral replication by interfering with viral enzyme activity. For instance, studies have shown that PPT derivatives exhibit significant antiviral effects in vitro, suggesting potential applications in treating viral infections .
2. Antitumor Activity
The compound has also been studied for its anticancer properties. In vitro assays revealed that PPT inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely through the modulation of signaling pathways related to cell survival and proliferation .
3. Antimicrobial Activity
PPT exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function, although further research is needed to elucidate the exact pathways involved .
The biological activity of PPT is attributed to several mechanisms:
- Enzyme Inhibition : PPT acts as an inhibitor for various enzymes such as urease, which is implicated in several diseases including pyelonephritis. The compound has shown IC50 values indicating potent inhibition in biochemical assays .
- Cell Signaling Modulation : By affecting key signaling pathways involved in cell growth and apoptosis, PPT can alter cellular responses, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines, PPT was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The results indicated that PPT could serve as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy of PPT against Staphylococcus aureus and Escherichia coli. The results demonstrated that PPT inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. This suggests that PPT could be explored further as an alternative antimicrobial agent.
Data Summary
特性
IUPAC Name |
1-phenyl-3-(2-phenylsulfanylethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMWSIDKFLFFBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418741 |
Source


|
| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13084-43-0 |
Source


|
| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














